Asomate

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis

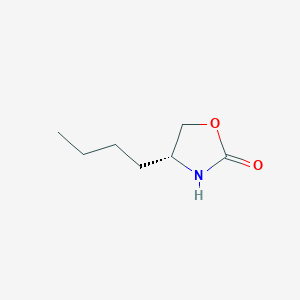

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Citrus Fruit Quality Improvement

Asomate: has been studied for its effects on citrus fruits, particularly in enhancing sweetness and flavor. A metabolomic analysis using UPLC-Q-TOF/MS revealed that Asomate can significantly reduce the citric acid level in citrus pulp, thereby improving the sugar-acid ratio which is crucial for fruit quality . This application is vital for the agricultural industry as it can lead to the production of sweeter and more palatable fruits.

Acceleration of Fruit Ripening

Research indicates that Asomate can accelerate the ripening process in citrus fruits . This can be particularly beneficial for fruit producers who need to manage and synchronize the ripening of fruits to meet market demands.

Biocontrol of Plant Diseases

Asomate has potential applications in biocontrol. For instance, actinomycetes isolated from the rhizosphere of healthy wild apple trees showed strong antagonistic activity towards Valsa mali, a pathogen causing apple valsa canker . Asomate could be a key component in developing biocontrol agents that protect crops from diseases.

Metabolite Regulation in Citrus

The application of Asomate in citrus cultivation has shown to influence the metabolite profile of the fruit. The study demonstrated that aside from a few upregulated metabolites, the majority, including various lipids, were down-regulated in treated citrus fruits compared to the control . Understanding this regulatory mechanism can help in developing strategies to improve fruit quality.

Mécanisme D'action

Target of Action

Asomate, also known as Acamprosate, primarily targets the central nervous system (CNS) to aid in the restoration of normal glutaminergic neuron activity . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) .

Mode of Action

It is believed that chronic alcohol exposure modifies the balance between neuronal excitation and inhibition . Asomate’s interaction with its targets leads to a reduction in alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .

Biochemical Pathways

Asomate affects several biochemical pathways. In citrus fruits, it has been reported to regulate the sugar-acid ratio, which is significant for improving fruit quality . It influences the citric acid level in fruit, among other factors . A metabolomic analysis revealed that Asomate treatment significantly reduced the concentration of citric acid in the pulp of ‘Harumi’ tangor, a citrus fruit .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound . They influence how effectively a compound is absorbed into the body, how it is distributed within the tissues, how it is metabolized, and finally, how it is excreted .

Result of Action

The molecular and cellular effects of Asomate’s action are significant. In the context of alcohol dependence, Asomate helps restore normal glutaminergic neuron activity in the CNS . In citrus fruits, Asomate treatment led to a significant reduction in the concentration of citric acid in the pulp . This suggests that Asomate may influence the metabolic processes within the cells of the fruit, leading to changes in its biochemical composition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors like temperature and pH can disrupt hydrogen bonds within enzymes, causing them to denature and affecting their efficiency . Similarly, the concentration of substrate molecules in a solution can also affect how quickly an enzyme functions to carry out a reaction

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

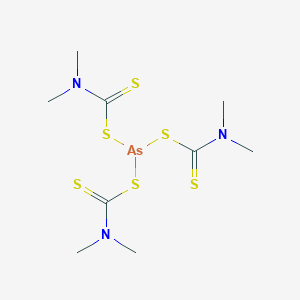

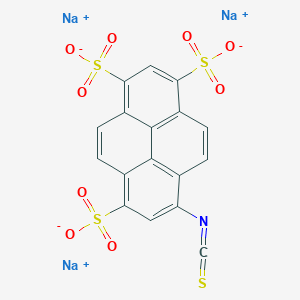

bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18AsN3S6/c1-11(2)7(14)17-10(18-8(15)12(3)4)19-9(16)13(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMFEMAXLMWCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S[As](SC(=S)N(C)C)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18AsN3S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189412 | |

| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asomate | |

CAS RN |

3586-60-5 | |

| Record name | Asomate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine, tris(dimethyldithiocarbamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylcarbamothioyl)thio]-N,N,6-trimethyl-1,5-bis(thioxo)-2,4-dithia-6-aza-3-arsaheptan-1-amine; asomate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Asomate in agriculture?

A1: Asomate is primarily used as a fungicide to control fungal diseases in various crops. It is particularly effective against apple canker, a disease caused by the fungus Valsa mali. [, , , , , , , , , ]

Q2: How effective is Asomate against apple canker compared to other fungicides?

A2: Studies have shown that Asomate can be effective against apple canker, but newer fungicides often demonstrate superior efficacy. For instance, Zuelaemycin 1.2% EW displayed a higher control efficacy with an ED50 of 28.7 mg/kg compared to Asomate's 35.6 mg/kg. [] Similarly, Diniconazole exhibited better control with an ED50 of 15.4 mg/kg versus Asomate's 17.2 mg/kg. []

Q3: Besides apple canker, which other diseases can Asomate control?

A3: Research indicates Asomate's efficacy against various fungal diseases, including:* Cytospora and Dothiorella gregaria Sacc canker in Poplar species []* Helicobasidium brebissonii on Populus [] * Bark rot disease in Camphor trees caused by Botryosphaeria ribis []* Poplar blister canker caused by Dothiorella gregaria Saccardo[8]* Prunus Davidiana Canker caused by Leucostoma personii and Cytospora leustoma []* Endothia parasitica in Chinese Chestnut []* Carya tree canker caused by Botryosphaeria dothidea []* Chestnut twig dieback caused by Coryneum kunzei corda var. castaneae []

Q4: How is Asomate typically applied to treat these diseases?

A4: Asomate is often applied directly to the infected bark of trees after scraping off the diseased tissue. [, , , , ] This method allows for targeted treatment and minimizes the spread of fungal spores.

Q5: Are there any environmental concerns associated with the use of Asomate?

A5: Yes, the use of Asomate raises concerns regarding arsenic accumulation in the soil and potential contamination of fruits. [, , , , , ] Long-term and continuous application can lead to arsenic buildup, posing risks to the environment and potentially impacting human health through the food chain.

Q6: What measures are suggested to mitigate the environmental risks associated with Asomate?

A6: Researchers suggest several strategies to minimize Asomate's environmental impact:

- Limiting Asomate application: Strict regulations and reduced reliance on Asomate, especially in favor of less hazardous alternatives, are crucial. [, , , ]

- Promoting alternative fungicides: Identifying and utilizing effective fungicides with lower environmental risks is essential for sustainable agricultural practices. [, , ]

- Implementing soil management practices: Techniques like planting cover crops and adding organic matter to the soil can help reduce arsenic uptake by plants and mitigate its accumulation. [, ]

Q7: Are there any viable alternatives to Asomate for controlling fungal diseases in crops?

A7: Yes, research highlights several promising alternatives to Asomate:

- Zuelaemycin: Demonstrated higher efficacy against apple canker compared to Asomate. []

- Diniconazole: Showed superior control against apple canker in laboratory settings. []

- Sophona flavescens Ait: Exhibited greater efficacy against apple canker and promoted better wound healing in apple trees. []

- Sodium bicarbonate: Offered effective control against poplar blister canker and is considered a more environmentally friendly option. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)